H-Tyr-Pro-Ala-NH2

Gastrointestinal Motility Peptidase Inhibition Ex Vivo Pharmacology

H-Tyr-Pro-Ala-NH2, also designated EMDB-2, is a synthetic tripeptide amide composed of tyrosine, proline, and alanine with a C-terminal amidation. Unlike endogenous opioid peptides, it functions not as a receptor agonist but as a potent blocker of the enzymes primarily responsible for endomorphin (EM) degradation, dipeptidylpeptidase IV (DPP IV) and aminopeptidase M (APM).

Molecular Formula C17H24N4O4
Molecular Weight 348.4 g/mol
Cat. No. B527061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-Pro-Ala-NH2
SynonymsEMDB2;  EMDB 2;  EMDB-2
Molecular FormulaC17H24N4O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C17H24N4O4/c1-10(15(19)23)20-16(24)14-3-2-8-21(14)17(25)13(18)9-11-4-6-12(22)7-5-11/h4-7,10,13-14,22H,2-3,8-9,18H2,1H3,(H2,19,23)(H,20,24)/t10-,13-,14-/m0/s1
InChIKeyXEKTWUYJSBRVLG-BPNCWPANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr-Pro-Ala-NH2 (EMDB-2): A Synthetic Tripeptide Amide for Endomorphin Degradation Blockade Research


H-Tyr-Pro-Ala-NH2, also designated EMDB-2, is a synthetic tripeptide amide composed of tyrosine, proline, and alanine with a C-terminal amidation. Unlike endogenous opioid peptides, it functions not as a receptor agonist but as a potent blocker of the enzymes primarily responsible for endomorphin (EM) degradation, dipeptidylpeptidase IV (DPP IV) and aminopeptidase M (APM) [1]. By competitively inhibiting these proteases, EMDB-2 significantly prolongs the half-life and physiological actions of the endogenous mu-opioid receptor (MOR) ligands, endomorphin-1 and endomorphin-2, without binding to MOR itself [2].

Why Generic Substitution Fails for H-Tyr-Pro-Ala-NH2 in Endomorphin System Research


The activity of H-Tyr-Pro-Ala-NH2 is exquisitely sensitive to its primary sequence, terminal modifications, and stereochemistry. Even closely related in-class analogs show dramatically different functional profiles, making generic substitution highly unreliable. For instance, the free acid counterpart, Tyr-Pro-Ala-OH (EMDB-3), while also an enzyme inhibitor, failed to significantly prolong endomorphin-2 action in a functional tissue assay, demonstrating the critical role of the C-terminal amide for potentiation of EM effects [1]. Furthermore, substituting the C-terminal alanine of EMDB-2 with a DClPhe-Phe-NH2 motif (creating EMDB-1) results in a compound with a vastly different potency profile, being over 16-fold less effective at extending the functional half-life of EM-2 in the same system [1].

Quantitative Differentiation Guide for H-Tyr-Pro-Ala-NH2 Against Key Comparators


EMDB-2 vs. EMDB-1 and Standard Inhibitors: 71-Fold Increase in Endomorphin-2 Functional Half-Life

In a direct, comparative rat ileum organ bath assay, H-Tyr-Pro-Ala-NH2 (EMDB-2) demonstrated superior prolongation of endomorphin-2 (EM-2) inhibitory activity. The half-life (t1/2) of EM-2's effect was extended from a baseline of 6.06 ± 0.13 min to 431 ± 95 min by co-incubation with EMDB-2, a 71-fold increase [1]. This represents a substantially greater prolongation compared to the standard DPP IV inhibitor diprotin A (t1/2 = 143 ± 25 min) and the closely related degradation blocker EMDB-1 (t1/2 = 25.6 ± 3.2 min) [1]. The compound's free acid analog, EMDB-3, was ineffective in this assay [1].

Gastrointestinal Motility Peptidase Inhibition Ex Vivo Pharmacology

Absence of Mu-Opioid Receptor Binding: Ensuring Degradation-Blocker Specificity vs. Agonist Analogues

Receptor binding studies demonstrate that H-Tyr-Pro-Ala-NH2 does not bind to mu-opioid receptors (MOR) at pharmacologically relevant concentrations [1]. This is in direct contrast to endogenous ligands like endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), which acts as a potent MOR agonist [1]. This lack of receptor affinity was confirmed across independent studies, including competition binding assays in rat brain homogenate, where EMDB-2 showed negligible displacement of selective MOR radioligands [2]. The Ki values for EMDB-2 at MOR are in the micromolar range, classifying it as a pure enzyme inhibitor without confounding opioid receptor activity [3].

Opioid Receptor Pharmacology Selectivity Screening Side-Effect Avoidance

Broad-Spectrum Enzyme Inhibition: Simultaneous DPP IV and APM Blockade vs. Single-Target Inhibitors

Kinetic analyses classify H-Tyr-Pro-Ala-NH2 as a rare dual competitive inhibitor of both principal endomorphin-degrading enzymes, DPP IV and APM [1]. This contrasts with standard research tools: diprotin A (Ile-Pro-Ile) is a selective DPP IV inhibitor, and actinonin is a preferential APM inhibitor [1]. Against APM, EMDB-2 demonstrated superior inhibition compared to actinonin, the reference APM inhibitor [2]. While diprotin A is more potent against DPP IV in isolated enzyme assays, EMDB-2's dual action delivers functional superiority in complex tissue preparations where both degradation pathways are active [1].

Enzyme Kinetics Peptide Stability DPP IV Inhibition

In Vivo Translation: EMDB-2 Prolongs Analgesic and Antidepressant-Like Effects in Mice

The in vitro degradation blockade by H-Tyr-Pro-Ala-NH2 translates to significant in vivo efficacy. In a mouse model, co-administration of EMDB-2 with exogenous endomorphins significantly prolonged the analgesic effect measured by the tail-flick test and enhanced antidepressant-like responses in the forced swim test [1]. This in vivo validation sets EMDB-2 apart from inhibitors like actinonin or diprotin A, whose effects are often limited to in vitro systems or require higher doses with potential off-target effects [1].

In Vivo Pharmacology Pain Research Mood Disorders

C-Terminal Amidation as a Structural Determinant for Functional Potency over the Free Acid Analog

The C-terminal amidation of H-Tyr-Pro-Ala-NH2 is a critical structural feature that confers functional superiority over its free acid counterpart, H-Tyr-Pro-Ala-OH (EMDB-3). In the rat ileum organ bath assay, EMDB-3 failed to significantly prolong the inhibitory effect of EM-2 on smooth muscle contractility, whereas EMDB-2 increased the functional half-life to 431 ± 95 min [1]. This stark contrast underscores that the neutral C-terminal amide is not merely a protective modification but a pharmacophore requirement for efficacy in tissue-based assays [1].

Peptide Chemistry Structure-Activity Relationship Stability

Validated Application Scenarios for H-Tyr-Pro-Ala-NH2 Based on Quantitative Evidence


Prolonged Ex Vivo Studies of GI Motility Regulation by Endomorphins

The 71-fold extension of endomorphin-2's functional half-life in rat ileum (t1/2 = 431 min) [1] makes H-Tyr-Pro-Ala-NH2 the preferred tool for prolonged organ bath experiments. This overcomes the short duration of action (t1/2 = 6 min) of endomorphins alone, enabling stable, long-duration recording of opioid-mediated smooth muscle effects without the need for repeated peptide dosing.

Mechanistic Dissection of Opioid-Mediated Analgesia Without Receptor Cross-Talk

Its lack of mu-opioid receptor binding (Ki > 1 µM) [2] allows researchers to study purely degradation-blocking mechanisms. H-Tyr-Pro-Ala-NH2 is ideal for in vivo behavioral studies (pain, mood) where the objective is to enhance tonic endogenous opioid tone without introducing exogenous receptor agonism, thereby avoiding confounding side effects [3].

Replacement of Dual-Inhibitor Cocktails in Enzyme Kinetic Studies

As a proven dual competitive inhibitor of both DPP IV and APM [4], EMDB-2 can replace the combination of diprotin A and actinonin in brain homogenate or purified enzyme assays. This simplifies experimental design, reduces potential off-target interactions, and provides a more physiological model of endomorphin catabolism blockade.

Structure-Activity Relationship (SAR) Studies on C-Terminal Amidation

The functional inactivity of the free acid analog Tyr-Pro-Ala-OH (EMDB-3) in tissue assays, but its activity in isolated enzyme systems [1], makes the EMDB-2/EMDB-3 pair a powerful tool for SAR studies. Researchers can dissect the influence of C-terminal charge on peptide biodistribution, cellular penetration, and access to membrane-bound proteases versus soluble enzymes.

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